molecular formula C12H10Br2N2S2 B112918 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline CAS No. 7038-31-5

2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline

Cat. No.: B112918
CAS No.: 7038-31-5
M. Wt: 406.2 g/mol
InChI Key: QKGJYQWMAQOPIA-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline is an organic compound with the molecular formula C12H10Br2N2S2 It is characterized by the presence of two bromine atoms and a disulfide bond linking two aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline typically involves the formation of a disulfide bond between two brominated aniline derivatives. One common method involves the reaction of 2-amino-4-bromobenzenethiol with 2,2’-dithiodianiline under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the disulfide bond is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiol derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or dithiothreitol in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline involves its ability to form disulfide bonds with thiol-containing biomolecules. This interaction can modulate the activity of proteins and enzymes, affecting various biochemical pathways. The compound’s bromine atoms also allow for further functionalization, enabling it to interact with different molecular targets.

Comparison with Similar Compounds

2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline can be compared with other disulfide-containing aniline derivatives, such as:

    2,2’-Dithiodianiline: Lacks bromine atoms, making it less reactive in substitution reactions.

    2-Amino-4-bromobenzenethiol: Contains only one bromine atom and one thiol group, limiting its ability to form disulfide bonds.

    5-Bromo-2-mercaptobenzothiazole: Contains a thiazole ring, providing different chemical properties and reactivity.

Properties

IUPAC Name

2-[(2-amino-4-bromophenyl)disulfanyl]-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGJYQWMAQOPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)SSC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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